2-(4-Ethylbenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Ethylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethylbenzoyl group at the second position and a methoxy group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethylbenzoyl)-6-methoxypyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the regulation of insect molting hormones or ecdysteroids .
Mode of Action
This compound mimics the natural insect molting hormones or ecdysteroids . It achieves this by true competitive binding on the ecdysteroid receptors (EcRs) . This introduces a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .
Biochemical Pathways
The compound affects the biochemical pathways related to insect molting . By mimicking the ecdysteroid mode of action, it influences the biochemical sites of action that are more insect-specific .
Pharmacokinetics
Similar compounds have been shown to have good biological activities . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the compound’s action is the induction of premature molting in insects . This leads to the death of the insect, making the compound a potential candidate for use in crop pest control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on the specific species of insect and its life stage . More research is needed to fully understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is usually refluxed in an inert solvent like dichloromethane or chloroform to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction may produce this compound-3-ol.
Scientific Research Applications
2-(4-Ethylbenzoyl)-6-methoxypyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzoyl)-6-methoxypyridine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylbenzoyl)-5-methoxypyridine: Similar structure but with the methoxy group at the fifth position.
2-(4-Ethylbenzoyl)-6-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Ethylbenzoyl)-6-methoxypyridine is unique due to the specific positioning of the ethylbenzoyl and methoxy groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-ethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-7-9-12(10-8-11)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFGIIJPIPFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245310 | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-93-6 | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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